Tyrphostin C15

Description

Historical Context of Tyrphostin Discovery and Development in Research

The story of tyrphostins began with the quest for targeted therapies that could selectively interfere with aberrant cellular signaling, a hallmark of diseases like cancer. nih.gov Recognizing the central role of protein tyrosine kinases (PTKs) in regulating cell growth, differentiation, and proliferation, researchers sought to develop molecules that could inhibit these enzymes. nih.govontosight.aiontosight.ai The initial synthesis and characterization of the tyrphostin family in the late 1980s marked a pivotal moment in this endeavor. sigmaaldrich.com These compounds were designed as substrate-competitive inhibitors, offering a potential advantage over the more common ATP-competitive inhibitors. nih.gov Early research demonstrated that tyrphostins could effectively block the epidermal growth factor (EGF) receptor kinase activity and its subsequent autophosphorylation, thereby inhibiting EGF-dependent cell proliferation. sigmaaldrich.comsemanticscholar.org This foundational work paved the way for the development of a diverse array of tyrphostin analogues, each with varying degrees of potency and selectivity for different PTKs, including the subsequent development and study of Tyrphostin C15. nih.govnih.gov

Classification and Structural Context within the Tyrphostin Family of Compounds

Tyrphostins are a large and diverse family of synthetic compounds that share a common functional purpose: the inhibition of protein tyrosine kinase activity. nih.govresearchgate.net Structurally, many tyrphostins are characterized by a benzylidenemalononitrile (B1330407) or a similar aromatic core structure. ontosight.airesearchgate.net They are broadly classified based on their selectivity and the specific tyrosine kinase they target. For instance, some tyrphostins are potent inhibitors of the epidermal growth factor receptor (EGFR), while others target the platelet-derived growth factor receptor (PDGFR) or the p210bcr-abl fusion protein associated with chronic myeloid leukemia. semanticscholar.orgmedchemexpress.com

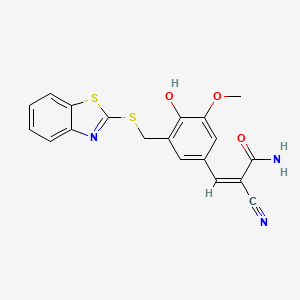

This compound, with its chemical name 5-[(Benzothiazol-2-yl)thiomethyl]-4-hydroxy-3-methoxybenzylidenecyanoacetamide, fits within this family as a highly selective inhibitor. glentham.com Its structure is a key determinant of its specific inhibitory action.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Alternate Names | AG 825, Tyrphostin AG 825 | glentham.comexchemistry.comscbt.com |

| CAS Number | 149092-50-2 | glentham.comexchemistry.comscbt.com |

| Molecular Formula | C19H15N3O3S2 | glentham.comexchemistry.comscbt.com |

| Molecular Weight | 397.47 g/mol | glentham.comscbt.com |

Significance of this compound as a Research Probe in Cellular Signaling

The primary significance of this compound in academic research lies in its utility as a selective inhibitor of the ErbB2 (also known as Neu or HER2) receptor tyrosine kinase. exchemistry.comscbt.comchemicalbook.com This selectivity allows researchers to dissect the specific roles of ErbB2 in complex cellular signaling networks. By inhibiting ErbB2, scientists can study the downstream consequences on various signaling pathways, such as the Ras-MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. drugbank.com

The use of specific inhibitors like this compound is a cornerstone of modern cell biology research. nih.gov These molecular probes enable the elucidation of cause-and-effect relationships within signaling cascades, providing insights that are not always possible through genetic methods alone. For example, studies utilizing tyrphostins have demonstrated their ability to modulate cellular processes beyond just tyrosine kinase inhibition, including acting as antioxidants or mitochondrial uncouplers, highlighting the multifaceted nature of these compounds as research tools. nih.gov

Research has shown that this compound is a selective ErbB2 inhibitor with an IC50 value of 0.15 µM for ErbB2, compared to 19 µM for the closely related ErbB1 (EGFR). exchemistry.comchemicalbook.com This high degree of selectivity makes it an invaluable tool for specifically probing the function of ErbB2. Furthermore, it has been identified as an inducer of apoptosis, further underscoring its utility in studying programmed cell death pathways. scbt.comchemicalbook.com The ability to inhibit a specific kinase with high potency allows for the detailed investigation of its role in both normal physiological processes and in pathological conditions.

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Research Finding | Source |

| Enzyme Inhibition | Selective inhibitor of ErbB2 (Neu) tyrosine kinase. | exchemistry.comscbt.comchemicalbook.com |

| Cellular Process | Inducer of apoptosis. | scbt.comchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C19H15N3O3S2 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

(Z)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)/b12-6- |

InChI Key |

KXDONFLNGBQLTN-SDQBBNPISA-N |

SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)/C=C(/C#N)\C(=O)N |

Canonical SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N |

Origin of Product |

United States |

Ii. Synthetic Strategies and Chemical Derivatization of Tyrphostin C15

Established Synthetic Pathways for Tyrphostin C15 and Analogues

The primary and most well-established method for synthesizing this compound, also known as Tyrphostin AG 825, and its analogues is the Knoevenagel condensation . nih.govsigmaaldrich.comsbq.org.brsciensage.info This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetamide derivatives. nih.govsigmaaldrich.comsbq.org.brsciensage.info

In the context of this compound synthesis, a substituted benzaldehyde (B42025) serves as the aldehyde component, while a cyanoacetamide derivative provides the active methylene group. The general reaction scheme involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a suitable cyanoacetamide in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt to yield the benzylidenemalononitrile (B1330407) core structure of tyrphostins. nih.govresearchgate.net Subsequent modifications can then be made to this core structure to produce a variety of analogues. researchgate.net

The Knoevenagel condensation is a versatile and efficient method for forming the carbon-carbon double bond that is characteristic of the tyrphostin family of compounds. sigmaaldrich.comresearchgate.net The reaction conditions are generally mild, and a variety of catalysts, including Lewis acids and bases, can be employed to facilitate the transformation. dknet.orgresearchgate.net

A general representation of the Knoevenagel condensation for the synthesis of a tyrphostin core is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product Core |

| Substituted Benzaldehyde | Active Methylene Compound (e.g., Cyanoacetamide) | Base (e.g., Piperidine) | Benzylidenemalononitrile |

This foundational reaction has been widely used in the synthesis of numerous tyrphostin derivatives, allowing for systematic structure-activity relationship (SAR) studies.

Novel Chemical Approaches to this compound Synthesis

To overcome some of the limitations of traditional solution-phase synthesis and to accelerate the discovery of new tyrphostin-based compounds, novel chemical approaches have been developed. One of the most significant advancements is the use of solid-phase synthesis to create large libraries of tyrphostin analogues. nih.govacs.orgnih.gov

This high-throughput method involves attaching the initial building blocks to a solid support, such as a resin, and then carrying out the subsequent chemical transformations. nih.govacs.org A notable example is the synthesis of a 4500-member tyrphostin ether library using a directed sorting system with radiofrequency memory ID tags. nih.govacs.org This approach allows for the rapid generation of a diverse set of compounds for biological screening. nih.gov

The key steps in this solid-phase synthesis include:

Attachment of an aryl aldehyde to a Rink amide resin via reductive amination. nih.gov

Acylation of the resulting secondary amine with cyanoacetic acid. nih.gov

Knoevenagel condensation with a phenolic aldehyde. nih.gov

Mitsunobu coupling of primary alcohols to the resin-bound phenols to generate the final ether library. nih.gov

This combinatorial approach has proven effective in generating libraries of tyrphostin-like compounds for screening against various biological targets. researchgate.netnih.gov

Derivatization Strategies for Modulating this compound Research Utility

Derivatization of the this compound scaffold is a key strategy for modulating its properties for specific research applications. These modifications can enhance potency, selectivity, and provide functionalities for use as biological probes.

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, found in many biologically active compounds. mdpi.commdpi.com Consequently, the incorporation of an indole moiety into the tyrphostin structure has been explored to enhance anticancer activity. mdpi.com

The synthesis of these indole-based tyrphostin derivatives also typically employs the Knoevenagel condensation. mdpi.com In a representative synthesis, 3-cyanomethylpyridine is reacted with various substituted indole aldehydes in the presence of a catalytic amount of piperidine in hot ethanol. mdpi.com This approach has yielded novel N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles with potent antiproliferative effects. mdpi.com

Some of these indole-based derivatives have demonstrated superior activity compared to clinically used kinase inhibitors like gefitinib (B1684475) and sorafenib (B1663141) in certain cancer cell lines. mdpi.com Docking studies have suggested that these compounds may act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. mdpi.com

Table of Synthesized Indole-Based Tyrphostin Derivatives and their Activity

| Compound | R Group on Indole | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2a | Methyl | HCT-116 (p53-/-) | 0.8 | mdpi.com |

| 2b | Ethyl | HCT-116 (p53+/+) | 0.5 | mdpi.com |

| 2b | Ethyl | HCT-116 (p53-/-) | 0.4 | mdpi.com |

To further enhance the biological activity and explore new mechanisms of action, metal complexes of tyrphostin derivatives have been synthesized. mdpi.comnih.govdntb.gov.ua Ruthenium complexes, in particular, have garnered significant interest as potential anticancer agents. mdpi.comdntb.gov.ua

The synthesis of these organometallic compounds involves the reaction of a pyridine-based tyrphostin ligand with a ruthenium precursor, such as [Ru(p-cymene)Cl2]2. mdpi.com This results in the formation of "piano-stool" complexes where the tyrphostin derivative acts as a ligand coordinated to the ruthenium center. mdpi.com

These ruthenium complexes have shown enhanced cytotoxicity and selectivity against various cancer cell lines compared to the free tyrphostin ligands. mdpi.comnih.gov For instance, a ruthenium(II) complex of an indole-based tyrphostin was found to be significantly more active against HCT-116 wildtype and MCF-7 breast cancer cells than the parent ligand. mdpi.com The mode of action of these metal complexes may involve DNA binding, in addition to kinase inhibition. mdpi.com

The development of this compound derivatives as biological probes is essential for studying its molecular targets and mechanisms of action in a cellular context. googleapis.com While specific examples of fluorescently labeled this compound are not extensively detailed in the available literature, general strategies for creating such probes can be applied.

A common approach is the covalent attachment of a fluorophore to the tyrphostin molecule. nih.gov This can be achieved by introducing a reactive functional group onto the this compound structure that can be chemoselectively ligated with a fluorescent dye. The choice of fluorophore is critical and depends on the specific application, with considerations for brightness, photostability, and spectral properties. nih.gov

For example, a linker could be attached to a less sterically hindered position on the tyrphostin scaffold, which is then conjugated to a fluorescent tag. This allows for the visualization of the compound's localization within cells and its interaction with target proteins. The development of such probes is crucial for techniques like fluorescence microscopy and flow cytometry to investigate the cellular effects of this compound.

Iii. Mechanistic Elucidation of Tyrphostin C15 Action at the Molecular and Cellular Level

Inhibition of Protein Tyrosine Kinases by Tyrphostin C15

This compound exhibits a distinct profile of inhibitory activity against several receptor tyrosine kinases. Its action is primarily characterized by selective, competitive inhibition at the substrate or ATP-binding sites of these enzymes, leading to a blockade of downstream signaling. glpbio.comresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Kinase Modulation

This compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1. medchemexpress.comresearchgate.net Research findings indicate that it inhibits the autophosphorylation of EGFR with a half-maximal inhibitory concentration (IC₅₀) of 19 µM. medchemexpress.comselleck.cnselleckchem.com The compound functions as a substrate-competitive inhibitor of the EGFR kinase. medchemexpress.comresearchgate.net This selective action demonstrates a greater than 50-fold preference for its primary target, HER2, over EGFR. medchemexpress.com

Insulin-like Growth Factor 1 Receptor (IGF-1R) Kinase Modulation

In studies examining the selectivity profile of this compound, the compound has been shown to be inactive against the Insulin-like Growth Factor 1 Receptor (IGF-1R). medchemexpress.comresearchgate.netavantorsciences.com Even at concentrations up to 100 µM, no significant inhibition of the IGF-1R was observed. medchemexpress.com

Platelet-Derived Growth Factor (PDGF) Receptor Kinase Modulation

This compound demonstrates inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR). It has been shown to inhibit PDGFR autophosphorylation with an IC₅₀ value of 40 µM. selleckchem.commedchemexpress.comglpbio.com This level of inhibition is less potent compared to its effect on its primary target, HER2.

Src Family Kinase (SFK) Modulation

The modulation of Src family kinases (SFKs) by this compound appears to be an indirect consequence of its primary inhibitory activity. Research in human breast cancer cells that overexpress HER2 has indicated that the activation of the non-receptor tyrosine kinase c-Src is a downstream event following HER2 kinase activity. In this context, treatment with Tyrphostin AG 825 was found to block the induction of c-Src kinase activity. This suggests that this compound modulates c-Src function by inhibiting the upstream HER2 kinase that is responsible for its activation, rather than by direct inhibition of c-Src itself.

Janus Kinase (JAK) Family Modulation (e.g., JAK2, JAK3)

While some tyrphostins, such as Tyrphostin AG 490, are recognized inhibitors of the Janus Kinase (JAK) family, specific data on the direct inhibitory activity of this compound (AG 825) against JAK kinases is not extensively detailed in the reviewed scientific literature. Although some vendor information lists the JAK/STAT signaling pathway as a target pathway for the compound, specific IC₅₀ values or detailed mechanistic studies on its direct interaction with JAK family members like JAK2 or JAK3 are not provided. glpbio.com

HER2/ErbB2 Receptor Tyrosine Kinase Modulation

The primary and most potent inhibitory action of this compound is directed against the HER2/ErbB2 receptor tyrosine kinase. google.comglpbio.com It is characterized as a selective and competitive inhibitor of HER2. glpbio.comresearchgate.net There is some variation in the reported potency, with studies indicating an IC₅₀ value for the inhibition of HER2 tyrosine phosphorylation of 0.35 µM tocris.comglpbio.comresearchgate.net and others reporting a value of 0.15 µM. medchemexpress.comselleck.cnselleckchem.com This potent and selective inhibition of HER2, a key driver in certain cancers, is its most well-documented mechanistic action. The inhibition is reported to be ATP-competitive. glpbio.comresearchgate.net

Data Tables

Table 1: Inhibitory Activity of this compound (AG 825) on Protein Tyrosine Kinases

| Kinase Target | Alias(es) | IC₅₀ Value (µM) | Inhibition Type |

|---|---|---|---|

| HER2 | ErbB2, Neu | 0.15 medchemexpress.comselleck.cnselleckchem.com - 0.35 tocris.comglpbio.comresearchgate.net | ATP-Competitive glpbio.comresearchgate.net |

| EGFR | ErbB1, HER1 | 19 medchemexpress.comselleck.cnselleckchem.com | Substrate-Competitive medchemexpress.comresearchgate.net |

| PDGFR | - | 40 selleckchem.commedchemexpress.comglpbio.com | Not Specified |

| IGF-1R | - | >100 (Inactive) medchemexpress.com | Not Applicable |

| c-Src | - | Modulated indirectly | Not Applicable |

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Tyrphostin AG 825 |

| Epidermal Growth Factor Receptor | EGFR, ErbB1, HER1 |

| Insulin-like Growth Factor 1 Receptor | IGF-1R |

| Platelet-Derived Growth Factor Receptor | PDGFR |

| Src Family Kinase | SFK |

| c-Src | |

| Janus Kinase | JAK |

| JAK2 | |

| JAK3 | |

| HER2 | ErbB2, Neu |

| Tyrphostin AG 490 |

Nerve Growth Factor (NGF) Receptor (pp140c-trk) Kinase Modulation

This compound is part of the broader class of synthetic protein kinase inhibitors known as tyrphostins, which have been investigated for their effects on various receptor tyrosine kinases. A prominent target for this class of inhibitors is the Nerve Growth Factor (NGF) receptor, a critical mediator of neuronal survival, growth, and differentiation. biolinks.co.jp The high-affinity NGF receptor, also known as Tropomyosin receptor kinase A (TrkA) or pp140c-trk, possesses intrinsic tyrosine kinase activity that is essential for its function. socialhelponline.comthermofishersci.in

Upon binding of NGF, the pp140c-trk receptor undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating a cascade of intracellular signaling events. Research on tyrphostins has demonstrated their capacity to interfere with this process. For instance, the related tyrphostin AG879 was shown to inhibit the NGF-dependent tyrosine phosphorylation of the pp140c-trk receptor. socialhelponline.com This inhibition is crucial because the tyrosine kinase activity of the pp140c-trk receptor is indispensable for the cellular actions of NGF. socialhelponline.com By preventing receptor autophosphorylation, tyrphostins like this compound effectively block the initial and most critical step in NGF-mediated signal transduction.

| Receptor Target | Inhibitor Class Example | Effect on Receptor | Consequence |

| pp140c-trk (TrkA) | Tyrphostin (e.g., AG879) | Inhibition of NGF-dependent tyrosine autophosphorylation socialhelponline.com | Blockade of downstream signaling pathways essential for neuronal growth and survival. socialhelponline.com |

General Mechanisms of ATP Binding Site Inhibition

The primary mechanism by which most tyrosine kinase inhibitors, including the tyrphostin family, exert their effects is through competitive inhibition at the adenosine (B11128) triphosphate (ATP) binding site of the kinase domain. Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, a fundamental process in signal transduction.

The ATP binding site forms a well-defined pocket within the kinase. Tyrphostins are designed to have a high affinity for this pocket, allowing them to bind and occupy the site. This occupation physically prevents ATP from binding. Without ATP, the kinase cannot perform the phosphotransfer reaction, and its downstream substrates remain unphosphorylated, effectively halting the signaling cascade. This mechanism is highly effective but can present challenges in achieving specificity, as the ATP binding site is a highly conserved feature across the vast family of protein kinases.

Impact of this compound on Intracellular Signal Transduction Pathways

The inhibition of an upstream receptor tyrosine kinase like pp140c-trk by this compound precipitates a cascade of effects on multiple downstream intracellular signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also referred to as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. It is a major downstream effector of receptor tyrosine kinases. The inhibition of an upstream receptor is expected to suppress this pathway. However, studies on tyrphostins have revealed a more complex interaction. In one study using NIH3T3 cells, treatment with the tyrphostin RG 50864, in conjunction with Epidermal Growth Factor (EGF), unexpectedly led to an increase in the tyrosine phosphorylation of MAP kinase. Despite this increased phosphorylation, the compound still successfully blocked the mitogenic signaling induced by EGF. This suggests that tyrphostins can cause a significant dysregulation of the MAPK pathway that goes beyond simple inhibition, potentially uncoupling phosphorylation events from their normal functional outcomes.

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathway is another critical signaling route that governs cell growth, metabolism, and survival. This pathway is directly activated by receptor tyrosine kinases, including the Trk family of receptors. Activated Trk receptors promote the activation of PI3K, which in turn leads to the phosphorylation and activation of AKT. AKT then phosphorylates a variety of downstream targets, including the mTOR complex, which is a central regulator of protein synthesis and cell growth. By inhibiting the kinase activity of the pp140c-trk receptor, this compound is poised to interrupt this entire cascade. This blockade prevents the initial signal from being transduced, thereby inhibiting the activation of PI3K, AKT, and mTOR, and disrupting the pro-survival and growth-promoting signals they mediate.

The Ras proteins are small GTPases that function as critical molecular switches in signal transduction, positioned downstream of receptor tyrosine kinases. The activation of receptors like pp140c-trk leads to the recruitment of adaptor proteins that facilitate the exchange of GDP for GTP on Ras, switching it to its active state. Active, GTP-bound Ras then initiates multiple downstream cascades, most notably the MAPK pathway. Inhibition of the receptor's tyrosine kinase activity by this compound prevents the recruitment and activation of the factors that turn on Ras. This results in Ras remaining in its inactive, GDP-bound state, thereby altering the pathway and blocking its ability to signal downstream to effectors like Raf kinase.

At its core, this compound is a modulator of protein tyrosine phosphorylation cascades. Its inhibitory action is not confined to a single target but radiates outward from the initial point of inhibition at the receptor level. The act of preventing the autophosphorylation of the pp140c-trk receptor sets off a chain reaction. Key downstream signaling nodes, including the proteins of the MAPK, PI3K/AKT/mTOR, and Ras pathways, are either prevented from being phosphorylated or have their phosphorylation status altered in a non-functional way. This widespread modulation disrupts the highly orchestrated and balanced network of phosphorylation and dephosphorylation events that govern cellular decision-making, ultimately leading to the observed biological effects of the compound.

Effects on c-fos Induction and Gene Expression

The proto-oncogene c-fos is an immediate-early response gene that is rapidly and transiently induced by a variety of extracellular stimuli, including growth factors and stress signals. oncotarget.com The c-Fos protein dimerizes with proteins from the Jun family to form the transcription factor complex AP-1 (Activator Protein-1). oncotarget.com This complex plays a crucial role in regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. The induction of c-fos is often associated with the activation of mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

While direct studies on this compound's effect on c-fos are not extensively detailed in the available literature, research on the broader tyrphostin family provides significant insights. Tyrphostins, as tyrosine kinase inhibitors, can modulate the expression of immediate-early genes whose transcription is dependent on tyrosine kinase activity. For instance, in aortic smooth muscle cells, hydrogen peroxide-induced expression of genes like c-jun and fra-1 (a Fos family member) was found to be mediated by tyrosine kinase activation. nih.gov The application of tyrphostin 51, a related compound, significantly attenuated the increased mRNA levels of these genes, demonstrating that blocking tyrosine kinase signaling can prevent their expression. nih.gov This suggests that in cellular contexts where c-fos induction is dependent on a tyrosine kinase pathway sensitive to this compound, the compound would likely inhibit its expression.

The influence of c-Fos on gene expression is significant; for example, it can stimulate the transcription of the tyrosine hydroxylase gene and, in coordination with other factors, activate the expression of cyclooxygenase-2 (COX-2). oncotarget.comnih.gov Therefore, by modulating upstream signaling pathways, this compound has the potential to indirectly regulate the expression of a wide array of genes controlled by transcription factors like AP-1.

This compound Effects on Cell Cycle Progression

The eukaryotic cell cycle is a tightly regulated process comprising four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). frontiersin.org Progression through these phases is governed by checkpoints that ensure the fidelity of DNA replication and chromosome segregation, primarily controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. frontiersin.orgcreative-diagnostics.com

This compound has been shown to exert specific effects on cell cycle progression. Research indicates that this compound can cause cells to arrest in the late G1 phase and during the S phase. avantorsciences.com This demonstrates a direct interference with the molecular machinery that governs the G1/S transition and DNA replication. This is consistent with the known role of tyrosine kinases in transmitting mitogenic signals that are necessary for cells to pass the G1 restriction point and commit to a new round of division.

Studies on other tyrphostin derivatives have revealed similar, though sometimes distinct, impacts on the cell cycle, highlighting the family's general capacity to modulate this fundamental process. For example, Tyrphostin AG-1478 was found to induce a reversible G1 arrest in tumor cells, which was associated with the upregulation of the CDK inhibitor p27 and the downregulation of cyclin D1. nih.gov In another study, Tyrphostins 23 and 46 were observed to induce chromosomal aberrations specifically when cells were treated during the S phase. nih.gov

| Tyrphostin Compound | Effect on Cell Cycle | Associated Molecular Changes | Reference |

|---|---|---|---|

| This compound | Arrest at late G1 and during S phase | Not specified | avantorsciences.com |

| Tyrphostin AG-1478 | Reversible G1 arrest | Upregulation of p27, downregulation of cyclin D1 | nih.gov |

| Tyrphostin 23 & 46 | Increased sister chromatid exchange; chromosomal aberrations during S phase (in transformed cells) | Genotoxic effects | nih.gov |

Modulation of Cyclin B1 and p34cdc2 Complex Activity

The transition from the G2 to the M phase of the cell cycle is a critical control point, primarily driven by the activation of the Maturation-Promoting Factor (MPF). sdbonline.org MPF is a heterodimeric complex consisting of the catalytic subunit p34cdc2 (also known as CDK1) and its regulatory partner, Cyclin B1. merckmillipore.comnih.gov The accumulation of Cyclin B1 during the G2 phase allows it to bind to p34cdc2. nih.gov However, the complex is held in an inactive state by inhibitory phosphorylation on specific tyrosine (Tyr15) and threonine (Thr14) residues of p34cdc2. plos.org Activation of the complex occurs at the onset of mitosis when the phosphatase Cdc25 dephosphorylates these inhibitory sites, leading to a sharp increase in kinase activity that drives the cell into mitosis. plos.org

Given that the primary documented effect of this compound is an arrest in the G1 and S phases, its direct impact on the Cyclin B1/p34cdc2 complex, which is most active at the G2/M transition, is likely minimal. avantorsciences.com Cell cycle arrest at an earlier stage prevents cells from reaching the point where MPF activation becomes critical. However, the mechanism of MPF regulation, involving inhibitory tyrosine phosphorylation, is a prime example of the type of process that tyrphostins are designed to target. In some cancer cell models, overexpression of the tyrosine kinase ErbB2 has been shown to increase the inhibitory tyrosine phosphorylation of p34cdc2, thereby inhibiting its activation. nih.gov This illustrates how tyrosine kinase activity can influence the Cyclin B1/p34cdc2 complex.

Impact on G1 and S Phases of the Cell Cycle

This compound's most pronounced impact on cell cycle regulation occurs during the G1 and S phases. avantorsciences.com The G1 phase is a period of cell growth and preparation for DNA synthesis, culminating in the "restriction point," after which the cell is committed to entering the S phase. The S phase is dedicated to the replication of the genome. Progression through these phases is dependent on growth factor signaling pathways, many of which rely on receptor tyrosine kinases.

By inhibiting these upstream tyrosine kinases, this compound can block the downstream signals necessary for the expression of G1 cyclins (like Cyclin D) and the subsequent activation of CDKs (CDK4, CDK6, and CDK2) that phosphorylate the Retinoblastoma protein (Rb). nih.gov Hypophosphorylated Rb sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry. Tyrphostin-induced G1 arrest is often characterized by hypophosphorylated Rb and reduced levels of key cyclins. nih.gov The arrest during S phase observed with this compound suggests an additional role in inhibiting processes essential for ongoing DNA replication, a phenomenon also noted with other tyrphostins that cause S-phase-specific damage. avantorsciences.comnih.gov

Non-Tyrosine Kinase Targets and Mechanisms for this compound

While originally developed as specific inhibitors of protein tyrosine kinases, several members of the tyrphostin family have been found to interact with other molecular targets. These "off-target" effects are crucial for a complete understanding of their biological activities.

Inhibition of Guanylyl and Adenylyl Cyclases

A notable non-tyrosine kinase target for the tyrphostin family is the class of nucleotide cyclizing enzymes, specifically guanylyl cyclase and adenylyl cyclase. nih.govnih.gov Guanylyl cyclase synthesizes the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), while adenylyl cyclase synthesizes cyclic adenosine monophosphate (cAMP). scbt.comlibretexts.org Both cAMP and cGMP are pivotal second messengers in a vast number of signal transduction pathways. scbt.commerckmillipore.com

Studies have shown that several tyrphostins can inhibit guanylyl cyclase C (GC-C) in vitro. nih.gov This inhibition was found to be reversible and noncompetitive with respect to the enzyme's substrate, MnGTP. nih.gov Further investigation revealed that soluble guanylyl cyclase and adenylyl cyclases were also susceptible to inhibition by tyrphostins like tyrphostin A25. nih.gov A key structural feature required for this inhibitory activity was identified as the presence of two vicinal hydroxyl groups on the tyrphostin molecule. nih.gov This indicates a mechanism of action distinct from tyrosine kinase inhibition and expands the potential biological effects of these compounds to pathways regulated by cyclic nucleotides.

| Enzyme | Inhibiting Tyrphostin(s) | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Guanylyl Cyclase C | Tyrphostin A25 (AG82) | Noncompetitive with MnGTP, Reversible | nih.gov |

| Soluble Guanylyl Cyclase | Tyrphostin A25 | Inhibitory activity observed | nih.gov |

| Adenylyl Cyclases | Tyrphostin A25 | Inhibitory activity observed | nih.gov |

| 5-Lipoxygenase | Degrasyn, AG556, AG879, Tyrphostin A9 | Covalent binding via Michael-reactive moiety | researchgate.netnih.gov |

Modulation of 5-Lipoxygenase Activity via Michael-Reactive Moiety

Recent research has identified human 5-lipoxygenase (5-LO) as another significant non-tyrosine kinase target for a subset of tyrphostins. nih.govnih.gov 5-LO is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. researchgate.netnih.gov Inhibition of 5-LO is a therapeutic strategy for inflammatory diseases.

Several tyrphostins that contain a Michael-reactive cyanoacrylate or dicyanovinylidene moiety have been identified as potent inhibitors of 5-LO. researchgate.netnih.gov this compound (also known as AG 112) possesses a dicyanovinylidene group, making this mechanism highly relevant. This reactive group can act as a Michael acceptor, enabling the compound to form a covalent bond with nucleophilic residues, such as cysteine, on the target enzyme. researchgate.netnih.gov Mass spectrometry analysis of other Michael-reactive tyrphostins, like degrasyn and AG556, confirmed that they covalently bind to cysteine residues located near the substrate entry site of the 5-LO enzyme. researchgate.netnih.gov This covalent modification leads to potent and often irreversible inhibition of enzyme activity. The inhibitory effect of these compounds was significantly diminished when tested against a mutant 5-LO enzyme where key cysteines were replaced, or in the presence of glutathione, which competes for the Michael acceptor. nih.gov

| Tyrphostin Compound | IC50 Value | Reference |

|---|---|---|

| AG556 | 64 nM | researchgate.netnih.gov |

| AG879 | 78 nM | researchgate.netnih.gov |

| Degrasyn (Tyrphostin AG957) | 0.11 µM | researchgate.netnih.gov |

| Tyrphostin A9 (AG126) | 0.8 µM | researchgate.netnih.gov |

Modulation of Intracellular Calcium Homeostasis

The regulation of intracellular calcium ([Ca²⁺]i) is a critical component of cellular signaling, governing a vast array of physiological processes. Emerging research indicates that protein tyrosine kinases (PTKs) play a significant role in modulating the pathways that control calcium influx and release from intracellular stores. As a potent inhibitor of specific tyrosine kinases, this compound (also known as AG-825) is implicated in the modulation of intracellular calcium homeostasis, primarily through the alteration of tyrosine phosphorylation-dependent signaling cascades.

Studies have demonstrated that the inhibition of protein tyrosine kinases can significantly affect receptor-activated increases in intracellular calcium. nih.gov This modulation is often linked to the influx of extracellular calcium, a key event in sustaining cellular responses to external stimuli. nih.govahajournals.org In vascular smooth muscle cells, for example, agonists such as serotonin (B10506) and phenylephrine (B352888) trigger a sharp, transient increase in [Ca²⁺]i, which is largely dependent on the influx of extracellular Ca²⁺. The pretreatment of these cells with PTK inhibitors, such as genistein (B1671435) and other tyrphostins, was found to markedly inhibit this calcium influx, suggesting that tyrosine phosphorylation is a crucial step in the activation of calcium channels following receptor stimulation. nih.gov

The general mechanism involves the interruption of the signal transduction cascade that couples receptor activation to the opening of calcium channels. ahajournals.org While direct and detailed studies focusing exclusively on this compound's effect on calcium channels are limited, its established role as a PTK inhibitor allows for inferences based on the effects of other compounds in its class. For instance, research on human neutrophils using tyrphostin 25 showed that the inhibitor did not affect basal calcium levels but significantly inhibited the rise in [Ca²⁺]i induced by the chemoattractant fMLP when administered prior to stimulation. jpp.krakow.pl Similarly, in rat aorta, the tyrosine kinase inhibitor tyrphostin 23 was shown to regulate intracellular Ca²⁺ concentration during α2-adrenergic contraction. physiology.org

Although specific data for this compound is not as extensively detailed, its identification as a potential therapeutic agent in conditions with known calcium signaling pathway involvement, such as pre-eclampsia and manganese-induced neurotoxicity, further supports its role in this regulatory process. mdpi.comnih.gov In pre-eclampsia research, a key gene associated with the condition, NMUR1, was found to be enriched in the calcium signaling pathway, and a connectivity map analysis identified Tyrphostin AG-825 as a potential drug to reverse the disease state. nih.gov

The following table summarizes findings from studies on various protein tyrosine kinase inhibitors, illustrating their general impact on intracellular calcium modulation.

| Inhibitor | Cell Type | Agonist/Stimulus | Key Finding |

| Genistein / Tyrphostin | Canine Femoral Arterial Smooth Muscle Cells | Serotonin, Phenylephrine | Markedly inhibited the transient, influx-dependent rise in intracellular Ca²⁺. nih.gov |

| Genistein | Human Endothelial Cells | Bradykinin | Attenuated both the peak and plateau phases of the Ca²⁺ response, primarily affecting Ca²⁺ influx. ahajournals.org |

| Tyrphostin 23 | Rat Aortic Rings | UK-14304 (α2-AR agonist) | Attenuated contraction by regulating intracellular Ca²⁺ concentration. physiology.org |

| Tyrphostin 25 | Human Granulocytes | fMLP | Inhibited fMLP-induced increase in intracellular Ca²⁺. jpp.krakow.pl |

These findings collectively suggest that by inhibiting tyrosine kinase activity, this compound likely interferes with the signaling pathways that lead to the opening of plasma membrane calcium channels, thereby modulating intracellular calcium homeostasis. This action underscores a critical aspect of its mechanism at the cellular level.

Iv. Preclinical Investigations of Tyrphostin C15 Biological Activity

In Vitro Studies of Tyrphostin C15 in Cellular Models

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

This compound has demonstrated inhibitory effects on the proliferation of a range of cancer cell lines, suggesting a potential broad-spectrum antiproliferative activity.

Pancreatic Cancer: Studies on human pancreatic cancer cell lines, including MiaPaCa-2, Panc-1, and CAV, have shown that tyrphostins can inhibit both epidermal growth factor (EGF) and serum-stimulated DNA synthesis. nih.govnih.gov Among the tyrphostins tested, AG17, a related compound, was identified as a potent inhibitor, causing a dose-dependent and reversible inhibition of cell growth in these lines. nih.govnih.gov The PANC-1 cell line, derived from a pancreatic ductal carcinoma, is a commonly used model in such studies. cytion.com Another cell line, KP-4, established from a patient with metastatic pancreatic ductal cell carcinoma, is also utilized in pancreatic cancer research. accegen.com

Breast Cancer: Research has indicated that tyrphostins can modulate the growth of breast cancer cells. For instance, Tyrphostin AG 1024 has been shown to inhibit proliferation in the MCF-7 human breast cancer cell line in a time-dependent manner. nih.gov The combination of this tyrphostin with irradiation resulted in a growth inhibition of up to 50%. nih.gov Another study noted that while tamoxifen (B1202) primarily induces cell-cycle arrest in MCF-7 cells, other compounds like tyrphostin A25 have been used as models to study different modes of cell death. researchgate.net

Osteosarcoma: The in vitro effects of tyrosine kinase inhibitors have been examined in osteosarcoma cell lines. nih.gov Specific inhibitors have been shown to regulate motility, colony formation, and invasiveness of these cells. nih.gov For example, the EGF-R inhibitor significantly reduced these malignant characteristics in all tested osteosarcoma cell lines. nih.gov Commonly used osteosarcoma cell lines for such research include MG-63, SaOS-2, MNNG, and HOS TE-85. accegen.comcellmolbiol.org

Nasopharyngeal Carcinoma (NPC): The NPC-derived C15 LMP1 protein has been associated with enhanced tumorigenic properties. asm.org Cell lines such as C15, C17, and C18 are utilized as models for studying NPC. researchgate.netnih.gov

Colon Cancer: Tyrphostins have been observed to affect colon cancer cells. Treatment of colon cancer cell lines such as LS 174T, COLO 205, and SW620 with tyrphostins AG-30 and AG-34 resulted in a significant attenuation of tyrosine protein kinase (TPK) activity, which was associated with an increase in markers of differentiation. nih.gov The HCT-116 and HT-29 cell lines are also standard models for colorectal cancer research. oatext.comsigmaaldrich.com

Table 1: Effects of this compound and Related Compounds on Cancer Cell Proliferation This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Line(s) | Compound(s) | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Pancreatic | MiaPaCa-2, Panc-1, CAV | Tyrphostins (AG17, T23, T47) | Inhibition of EGF and serum-stimulated DNA synthesis; dose-dependent, reversible growth inhibition. | nih.gov, nih.gov |

| Breast | MCF-7 | Tyrphostin AG 1024 | Time-dependent inhibition of proliferation; up to 50% growth inhibition with irradiation. | nih.gov |

| Osteosarcoma | TE85, MNNG, 143B, SAOS-2, LM-7 | EGF-R inhibitor (a tyrphostin) | Decreased motility, colony formation, and invasiveness. | nih.gov |

| Colon | LS 174T, COLO 205, SW620 | Tyrphostins AG-30, AG-34 | Attenuation of TPK activity; increased differentiation markers. | nih.gov |

Induction of Apoptosis in Dysplastic and Transformed Cells

This compound and its analogs have been shown to induce apoptosis, or programmed cell death, in abnormal and cancerous cells.

In human laryngeal squamous cell carcinoma Hep-2 cells, the inhibition of the Epidermal Growth Factor Receptor (EGFR) with Tyrphostin AG1478 was found to enhance oridonin-induced apoptosis through the generation of reactive oxygen species (ROS). researchgate.net Similarly, Tyrphostin AG 1024 was observed to induce apoptosis in the MCF-7 breast cancer cell line, an effect that was amplified when combined with radiation. nih.gov This induction of apoptosis was linked to the downregulation of phospho-Akt1, a decrease in bcl-2 expression, and an increase in the expression of Bax, p53, and p21. nih.gov Furthermore, in colon cancer cell lines, the induction of a differentiated phenotype, which can be triggered by tyrphostins, is associated with a decrease in tyrosine phosphorylation and can lead to changes in cell morphology and ultimately cell death. nih.gov

Anti-Angiogenic Effects in Cellular Assays

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Some tyrphostin derivatives have demonstrated anti-angiogenic properties in cellular models.

New indole-based tyrphostin derivatives have been synthesized and evaluated for their antiproliferative and anti-angiogenic effects. mdpi.com In studies using HCT-116 p53-knockout colon cancer cells, these derivatives showed promising antineoplastic efficacy, which included anti-angiogenic properties. mdpi.com Docking calculations suggested that these compounds could potentially inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. mdpi.com

Reversal of Transformed Cellular Morphology in Model Systems

Transformed cells often exhibit distinct morphological characteristics compared to their normal counterparts. Studies have shown that inhibiting specific signaling pathways can lead to a reversal of this transformed phenotype.

In Rat 2 cells transformed by the v-fms oncogene, the expression of a deregulated, soluble tyrosine phosphatase led to dramatic changes in cell morphology and a suppression of the transformed phenotype. nih.gov Similarly, in fibroblasts transformed by the v-erbB oncogene, specific inhibition of v-erbB resulted in the normalization of cellular morphology. ucsf.edu Furthermore, treating SW620 colon cancer cells with tyrphostins led to a marked reduction in phosphotyrosine staining and notable changes in cell morphology, indicating a shift away from the transformed state. nih.gov This is often associated with the induction of a more differentiated phenotype. nih.gov

Modulation of Immune Cell Activity

This compound and related compounds have been investigated for their effects on the activity of various immune cells.

Neutrophil Chemotaxis: Neutrophils are a type of white blood cell that migrate towards sites of inflammation in a process called chemotaxis. plos.org This directional migration is guided by chemoattractants. nih.gov Tyrphostin 23 has been used to analyze its effects on secretoneurin-induced chemotaxis of neutrophils. cenmed.com The activation of adenylyl cyclase in neutrophils by chemoattractants is a key step in this process and is sensitive to pertussis toxin, indicating the involvement of Gi-coupled pathways. nih.gov

NK Cell Susceptibility: Natural Killer (NK) cells are crucial components of the innate immune system that can recognize and kill tumor cells. frontiersin.orgmdpi.com The susceptibility of tumor cells to NK cell-mediated lysis can be influenced by various signaling pathways. nih.gov Studies have shown that silencing members of the JAK family of tyrosine kinases in tumor cells increases their susceptibility to NK cell-mediated lysis. nih.gov Treatment of tumor cells with JAK inhibitors, which can include certain tyrphostins, also enhances their susceptibility to NK cell activity. nih.gov

Effects on Neurite Outgrowth in Neural Cell Models

The influence of tyrphostins on the growth of neurites, the projections from neurons, has been explored in neural cell models.

In the PC12 pheochromocytoma cell line, which is often used to study neuronal differentiation, tyrosine kinase inhibitors like tyrphostin RG508964 and herbimycin A were found to increase the rate of neurite elongation in cells primed with nerve growth factor (NGF). nih.gov This suggests that certain protein tyrosine kinase activities may negatively regulate neurite outgrowth. nih.gov Another study using cerebellar granule cells found that the tyrosine kinase inhibitor herbimycin A stimulated neurite outgrowth, and this effect was inhibited by other tyrosine kinase inhibitors, suggesting a complex interplay of kinase activities in regulating this process. nih.gov

In Vivo Studies of this compound in Non-Human Organism Models

In vivo research utilizing non-human organisms has been instrumental in characterizing the biological effects of this compound. These studies, conducted in various models, have offered a systemic perspective on the compound's activity, complementing in vitro findings.

The anti-tumor properties of this compound have been evaluated in xenograft models, particularly in the context of breast cancer. In a notable study, the efficacy of this compound (AG825) was assessed in ovariectomized athymic nude mice implanted with MCF-7 human breast cancer cells, which have low concentrations of ErbB2. oup.com Upon estradiol (B170435) supplementation, these cells formed tumors. oup.com Treatment with this compound significantly blocked this estrogen-induced tumor growth. oup.com

In MCF-7 parental cell xenografts, this compound demonstrated a 96% reduction in tumor size. oup.com For xenografts of MCF-7 cells transfected with a cytomegalovirus (CMV) empty vector, an 81% reduction in tumor size was observed with this compound treatment. oup.com Furthermore, in xenografts of MCF-7 cells engineered to have constitutively active Akt1 (myr-Akt1), this compound inhibited tumorigenesis by 91%. oup.com The compound was also effective in suppressing the growth of established tumors in both CMV and myr-Akt1 inoculated animals. oup.com These findings highlight the potent anti-tumor activity of this compound in vivo, even in tumors with low ErbB2 expression, and suggest its effectiveness surpasses that of the antiestrogen (B12405530) tamoxifen in certain contexts. oup.com

| Xenograft Model | Treatment Group | Observed Anti-Tumor Effect | Reference |

|---|---|---|---|

| MCF-7 Parental Cells | This compound (AG825) | 96% reduction in tumor size | oup.com |

| MCF-7 CMV Vector | This compound (AG825) | 81% reduction in tumor size | oup.com |

| MCF-7 myr-Akt1 | This compound (AG825) | 91% inhibition of tumorigenesis | oup.com |

| Established CMV Tumors | This compound (AG825) | 68% suppression of tumor growth | oup.com |

| Established myr-Akt1 Tumors | This compound (AG825) | 75% suppression of tumor growth | oup.com |

The molecular mechanisms underlying the in vivo effects of this compound have been explored through the assessment of its impact on key cellular signaling pathways. A significant focus has been on the ErbB2 and STAT3 signaling cascades.

Studies have shown that this compound (AG825) can modulate the heregulin (HRG)/ErbB-2 signaling pathway, which in turn affects STAT3 activation. nih.gov In breast cancer models, HRG treatment induces the phosphorylation of STAT3 on tyrosine 705. nih.gov The inhibition of ErbB-2 activity with this compound was found to abolish this HRG-induced STAT3 phosphorylation. nih.gov Furthermore, this compound prevented the HRG-stimulated association between ErbB-2 and STAT3. nih.gov In vivo experiments using a mouse xenograft model for breast cancer have also demonstrated that targeting the ErbB2-nucleolin complex, in conjunction with the ErbB2 kinase inhibitor Tyrphostin AG-825, can reduce tumor size and decrease ErbB2-mediated signaling. nih.gov

While direct in vivo evidence for this compound's effect on Src kinase is less defined, the broader class of tyrphostins has been shown to inhibit Src protein kinase activity. nih.gov For instance, tyrphostins AG18, AG34, and AG82 diminished tyrosine phosphorylation of proteins in NIH/3T3 cells with elevated Src kinase activity. nih.gov Given that c-Src can mediate HRG-induced STAT3 tyrosine phosphorylation, it is plausible that the effects of this compound on the STAT3 pathway may also involve modulation of Src activity. nih.gov

Research on schwannoma cells has indicated that this compound (AG825) can suppress IL-6-induced STAT3 activation. semanticscholar.orgkjpp.netkoreamed.org This suggests that the compound may have non-specific suppressive effects on the gp130/STAT3 pathway, which could contribute to its cytotoxic effects on tumor cells. semanticscholar.orgkjpp.netkoreamed.org

| System/Model | Pathway/Molecule Investigated | Effect of this compound (AG825) | Reference |

|---|---|---|---|

| Breast Cancer Cells (C4HD) | Heregulin-induced STAT3 phosphorylation | Inhibited | nih.gov |

| Breast Cancer Cells (C4HD) | Heregulin-induced ErbB-2/STAT3 association | Abolished | nih.gov |

| Breast Cancer Xenograft | ErbB2-mediated signaling | Decreased | nih.gov |

| Schwannoma Cells (RT4) | IL-6-induced STAT3 tyrosine phosphorylation | Reduced in a dose-dependent manner | semanticscholar.orgkjpp.netkoreamed.org |

| Primary Schwann Cells | IL-6-induced STAT3 tyrosine phosphorylation | Inhibited | koreamed.org |

The immunomodulatory properties of this compound (AG825) have been investigated in murine models of inflammation. These studies reveal a role for the compound in regulating neutrophilic inflammation. In a murine model of acute lung injury induced by lipopolysaccharide (LPS), intraperitoneal administration of this compound was shown to increase neutrophil apoptosis in the lungs. nih.gov This was accompanied by an increase in the clearance of these apoptotic neutrophils by macrophages, a process known as efferocytosis. nih.gov

| Rodent Model | Key Finding | Reference |

|---|---|---|

| Murine Acute Lung Injury (LPS-induced) | Increased lung neutrophil apoptosis and macrophage efferocytosis | nih.gov |

| Murine Peritoneal Inflammation (Zymosan-induced) | Decreased peritoneal inflammation | nih.gov |

V. Structure Activity Relationship Sar Studies and Rational Design for Tyrphostin C15

Computational Approaches to SAR for Tyrphostin C15

Computational methods have become indispensable in predicting the biological activity of tyrphostin derivatives and in guiding the synthesis of more effective inhibitors. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations have offered profound insights into the interactions between these inhibitors and their target kinases.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzylidene malononitrile (B47326) derivatives to understand their inhibitory activity against kinases like the Epidermal Growth Factor Receptor (EGFR) and HER-2. nih.gov

In a notable study on 50 benzylidene malononitrile derivatives, CoMFA and CoMSIA models were developed to correlate the three-dimensional steric and electrostatic fields of the compounds with their biological activities. nih.gov These models demonstrated good predictive ability, indicating their utility in designing novel inhibitors. nih.govufms.br The contour maps generated from these analyses highlight specific regions where modifications to the chemical structure could enhance or diminish inhibitory potency. For instance, the models might indicate that bulky substituents are favored in one region of the molecule, while electron-withdrawing groups are preferred in another to maximize interaction with the kinase's active site. Although these studies did not specifically name this compound, the principles derived are applicable to its benzylidene malononitrile scaffold.

A common challenge in 3D-QSAR is the alignment of the molecules. ufms.br Studies have shown that receptor-guided alignment, using information from molecular docking, can produce more robust and predictive models compared to simple atom-based alignment. nih.gov

| 3D-QSAR Model Statistics for Benzylidene Malononitrile Derivatives against EGFR and HER-2 nih.gov | |

| Parameter | Value/Finding |

| Number of Compounds | 50 |

| Methodologies | CoMFA, CoMSIA |

| Key Finding | Receptor-guided alignment strategies produced models with better predictive ability for the test set. |

| EGFR Models | Alignments I and II produced comparable models, with Alignment II being slightly better. |

| HER-2 Models | Alignment I demonstrated better predictive ability than Alignment II. |

Molecular docking studies have been instrumental in visualizing the binding modes of benzylidene malononitrile tyrphostins within the ATP-binding pocket of kinases like EGFR and HER-2. nih.govnih.gov These simulations have revealed that the binding orientation can be significantly influenced by the substitution patterns on the benzylidene ring. For example, a study on 50 such derivatives showed that compounds with hydroxyl substituents favor certain binding modes, while those with methoxy (B1213986) substituents favor others. nih.gov This differential binding is thought to be a key determinant of selectivity between different kinases. nih.gov

Molecular dynamics (MD) simulations further refine the understanding obtained from docking by simulating the movement of the protein-ligand complex over time. nih.gov A 20-nanosecond MD simulation on a novel benzylidenemalononitrile (B1330407) derivative, for instance, was used to confirm the stability of the ligand within the active site of the target protein. nih.gov Such simulations provide insights into the flexibility of the complex and the durability of key interactions, such as hydrogen bonds and hydrophobic contacts.

Application of 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Identification of Key Structural Determinants for this compound Activity

SAR studies have identified several key structural features of benzylidene malononitrile tyrphostins that are critical for their inhibitory activity and selectivity.

The nature and position of substituents on the aromatic rings of tyrphostins play a pivotal role in their biological activity. Studies on related inhibitor classes, such as 4-anilinoquinazolines, have shown that the aniline (B41778) ring fits into a hydrophobic pocket in the kinase domain. nih.gov Small, lipophilic substituents on this ring can enhance affinity for EGFR. nih.gov

In the context of benzylidene malononitrile tyrphostins, substitutions on the benzylidene ring are crucial. For example, the presence of hydroxyl groups can lead to different binding modes compared to methoxy groups, which in turn affects selectivity for EGFR versus HER-2. nih.gov The introduction of S-aryl substituents at the 5-position of the benzylidene ring has been shown to produce compounds that can discriminate between EGFR and HER-2, in some cases favoring inhibition of HER-2 by a significant margin. nih.gov

| Impact of Substitutions on Kinase Inhibition by Tyrphostin Analogs | |

| Structural Moiety | Influence on Activity |

| Aniline Ring Substitutions (in related quinazolines) | Small, hydrophobic groups can increase EGFR affinity. nih.gov |

| Benzylidene Ring Hydroxyl Groups | Favors specific binding modes in EGFR and HER-2. nih.gov |

| Benzylidene Ring Methoxy Groups | Leads to alternative binding modes compared to hydroxyl groups. nih.gov |

| 5-S-Aryl Substituents | Can confer selectivity for HER-2 over EGFR. nih.gov |

A key feature of this compound and related compounds is the cyanoacrylate group, which is a Michael acceptor. This moiety can participate in covalent bond formation with nucleophilic residues, such as cysteine, in the target protein. nih.govnih.gov This covalent interaction can lead to irreversible or slowly reversible inhibition, which can enhance the duration of action and selectivity of the inhibitor. researchgate.net

A 2024 study highlighted the importance of this Michael-reactive cyanoacrylate motif in the covalent inhibition of human 5-lipoxygenase by several tyrphostin analogs, including AG556 and degrasyn. nih.govnih.gov Mass spectrometry analysis confirmed that these compounds covalently bind to cysteine residues. nih.govnih.gov While this study focused on a different enzyme, the chemical principle of the cyanoacrylate acting as a "warhead" for covalent modification is highly relevant to its potential mechanism of action against protein kinases, many of which have accessible cysteine residues in or near their active sites. acs.org The reversible nature of some of these covalent interactions can be advantageous, potentially reducing off-target toxicity. nih.govresearchgate.net

The ability of tyrphostins to selectively inhibit one kinase over another, despite high homology in their ATP-binding sites, is a subject of intense research. nih.gov Selectivity is often achieved by exploiting subtle differences in the amino acid residues lining the active site.

For benzylidene malononitrile tyrphostins, selectivity between EGFR and HER-2 appears to be driven by the inhibitor's ability to adopt different binding modes in the respective active sites. nih.gov Dihydroxy-substituted compounds, for instance, may have multiple favorable binding modes in EGFR but are more restricted in HER-2, potentially explaining their selectivity for EGFR. nih.gov

Vi. Advanced Research Methodologies Applied to Tyrphostin C15 Studies

Biochemical and Cell-Based Assay Development for Tyrphostin C15 Research

To characterize the activity of this compound, researchers employ a range of established and specialized assays that measure its effects on enzyme function and cellular processes.

Enzyme activity assays are fundamental to determining the specific inhibitory profile of this compound.

Kinase Assays: As a tyrosine kinase inhibitor, the primary assays used for this compound measure its ability to block the phosphorylation activity of its target enzymes. It has been identified as a selective and competitive inhibitor of ErbB2 (also known as HER2), a member of the epidermal growth factor receptor (EGFR) family. bioscience.co.uk Kinase assays quantify the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. The inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce enzyme activity by half. For this compound (AG 825), a significant difference in potency has been observed between its primary target, ErbB2, and other related kinases like ErbB1 (EGFR). agscientific.com

| Target Kinase | IC50 Value (µM) | Reference |

|---|---|---|

| ErbB2 (HER2) | 0.35 | bioscience.co.uk |

| ErbB1 (EGFR) | 19 | agscientific.com |

Cyclase Assays: While this compound is primarily studied for its anti-kinase activity, other members of the tyrphostin family have been shown to inhibit nucleotide cyclases. For example, Tyrphostin A25 can inhibit both guanylyl cyclase and adenylyl cyclase activity. researchgate.net These assays typically measure the production of cyclic GMP (cGMP) or cyclic AMP (cAMP) from GTP or ATP, respectively. Although specific studies detailing the direct effect of this compound on cyclase activity are not prominent, this represents a potential area for broader characterization of its biochemical profile.

Immunoblotting, or Western blotting, is a cornerstone technique for observing the effects of this compound on protein phosphorylation within a cell. nih.gov This method allows researchers to detect specific proteins and their phosphorylation status. Cells are treated with the compound, lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies that specifically recognize either the target protein (e.g., ErbB2) or, more importantly, the phosphorylated form of that protein (e.g., anti-phospho-ErbB2). A reduction in the signal from a phospho-specific antibody in treated cells indicates successful inhibition by the compound. huji.ac.il This technique is also used to assess the phosphorylation of downstream signaling proteins, such as p38 MAP kinase, to confirm the interruption of the signaling cascade. agscientific.com

Flow cytometry is a powerful methodology for analyzing the effects of this compound on large populations of individual cells. agscientific.comrheniumshop.co.il It is used to assess how the compound influences fundamental cellular processes like proliferation and programmed cell death (apoptosis). bioscience.co.ukscbt.com

Cell Cycle Analysis: To analyze the cell cycle, cells are treated with this compound and then stained with a fluorescent dye that binds to DNA, such as 7-amino-actinomycin D (7-AAD). cenmed.com The flow cytometer measures the fluorescence intensity of each cell, which is proportional to its DNA content. This allows researchers to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes arrest at a specific phase. cenmed.com

Apoptosis Analysis: this compound is known to be an apoptosis inducer. scbt.com Flow cytometry can detect apoptosis through several methods. A common approach involves staining cells with fluorochrome-labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer surface of early apoptotic cells, and a viability dye like propidium (B1200493) iodide (PI) to distinguish late apoptotic and necrotic cells. szabo-scandic.com This dual staining allows for the quantification of viable, early apoptotic, and late apoptotic/necrotic cells following treatment.

A variety of assays are available to measure the impact of this compound on cell growth and survival. These assays are often performed in multi-well plates for high-throughput analysis. chemical-suppliers.eu

Metabolic Assays (MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells. scbt.com For instance, the MTT assay uses a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. scbt.com

Differential Staining: This microscopic method uses fluorescent dyes to distinguish between viable, apoptotic, and necrotic cells. A common combination is Hoechst 33258, which stains the nuclei of all cells, and Propidium Iodide (PI), which only enters cells with compromised membranes (late apoptotic or necrotic cells). researchgate.net This allows for direct visualization and quantification of cell death induced by the compound.

Microphysiometry is a functional assay that measures the metabolic activity of cells in real-time by detecting small changes in the rate of extracellular acidification (the rate at which cells release acidic products like lactate (B86563) and CO2). biodyn.ro This provides a dynamic view of the cellular response to a compound. While specific microphysiometric data for this compound (AG 825) is not widely reported, this technique has been successfully applied to other tyrphostin-class EGFR inhibitors, such as AG1478. nih.govhuji.ac.il In those studies, the microphysiometer was used to determine the immediate onset and duration of inhibition of the EGFR signaling pathway following a challenge with EGF. huji.ac.ilbiodyn.ro This methodology could be applied to this compound to characterize its real-time inhibitory kinetics on ErbB2-driven cellular metabolism.

Cell Proliferation and Viability Assays

Genetic and Molecular Biology Techniques

To understand the deeper mechanisms of this compound action, researchers utilize genetic and molecular biology techniques to study changes at the level of DNA and RNA. glentham.com These methods can reveal which genes and signaling pathways are modulated by the compound.

Research on tyrphostins has involved investigating their influence on the expression of key genes that control cell life and death. Techniques used for this purpose include:

Polymerase Chain Reaction (PCR): Specifically, quantitative real-time PCR (qRT-PCR) can be used to measure the abundance of specific messenger RNA (mRNA) transcripts. This would allow researchers to determine if this compound treatment upregulates or downregulates the expression of genes involved in apoptosis (e.g., Bcl-2, p53) or cell cycle control (e.g., p21).

In Situ Hybridization: This technique uses a labeled complementary DNA or RNA strand (a probe) to localize a specific DNA or RNA sequence in a portion of tissue or in individual cells, providing spatial information about gene expression.

Use of Genetically Modified Cells: To confirm the target of this compound, studies can be performed in cell lines that have been genetically engineered to overexpress or lack the ErbB2 gene. A greater effect in cells overexpressing ErbB2 would provide strong evidence that it is the primary target of the compound.

Gene Expression Analysis (e.g., c-fos induction)

Gene expression analysis is a powerful tool to elucidate the downstream consequences of inhibiting a signaling pathway. The induction of immediate-early genes, such as c-fos, is a well-established marker for the activation of mitogenic signaling pathways, often triggered by growth factors like platelet-derived growth factor (PDGF). researchgate.netnih.gov Research has shown that tyrphostins that block the PDGF receptor's kinase activity also suppress the subsequent expression of c-fos mRNA. researchgate.net

Studies on vascular smooth muscle cells (VSMC) have specifically implicated this compound, also known as Tyrphostin AG 17, in this process. When VSMCs are stimulated with PDGF, there is a rapid and transient increase in the transcription of the c-fos gene. nih.gov Treatment with this compound effectively inhibits this response. researchgate.netnih.gov This demonstrates that the compound's interruption of the PDGF receptor's tyrosine kinase activity directly impacts the signal transduction cascade that leads to the nucleus and alters gene expression. nih.gov The potency of this compound in inhibiting c-fos expression correlates well with its ability to block PDGF-dependent cell proliferation, solidifying the link between its enzymatic inhibition and its ultimate biological effect. researchgate.net

One study quantified this effect, finding that this compound was a highly potent inhibitor of PDGF-stimulated c-fos expression, with a 50% inhibitory concentration (IC50) below 0.04 µM in A10 vascular smooth muscle cells. researchgate.net This high potency underscores its effectiveness in blocking the mitogenic signaling cascade at a point upstream of gene transcription.

| Compound | Target Pathway | Cell Type | Effect | IC50 (µM) | Source |

|---|---|---|---|---|---|

| This compound (AG 17) | PDGF-dependent c-fos expression | A10 Vascular Smooth Muscle Cells | Inhibition | <0.04 | researchgate.net |

| Tyrphostin AG879 | NGF-induced c-fos induction | PC12 Cells | Inhibition | Not Specified | nih.gov |

Use of Transfected Cell Lines (e.g., NIH/3T3, HEK-293)

Transfected cell lines are indispensable tools for studying the function of specific genes and the effects of inhibitors on pathways that have been artificially introduced or modified. These cells are genetically engineered to express a foreign gene (transgene), a mutant version of a gene, or a reporter gene whose expression is controlled by a specific promoter. nih3t3.comwikipedia.org This allows researchers to isolate a particular signaling pathway or protein for study in a controlled cellular environment.

While many studies have used transfected cell lines like NIH/3T3 and HEK-293 to investigate various tyrphostins, specific research involving this compound has utilized this methodology to dissect its mechanism of action. nih.govnih.gov For example, this compound (referred to as Tyrphostin A9) was used in studies with immortalized human chondrocytes that were transiently co-transfected with various constructs. nih.gov These included promoter-reporter constructs for matrix metalloproteinases (MMPs) and expression vectors for wild-type or dominant-negative mutants of proline-rich tyrosine kinase 2 (PYK2). nih.gov This approach allowed researchers to demonstrate that this compound could block the FN-f-induced activation of the MMP-13 promoter, and that this signaling pathway was dependent on PYK2. nih.gov

In the same series of experiments, Human Embryonic Kidney (HEK-293) cells were used to produce and purify adenoviruses expressing Green Fluorescent Protein (GFP) or GFP-tagged PYK2 mutants. nih.gov These viral vectors were then used to infect the chondrocytes, showcasing how different cell lines can be used in concert to facilitate complex genetic manipulation for pathway analysis. The use of transfected cells provides a direct method to confirm that the cellular effects of this compound are mediated through the inhibition of a specific targeted kinase within a defined signaling cascade.

| Tyrphostin Used | Cell Line | Transfection Details | Key Finding | Source |

|---|---|---|---|---|

| This compound (A9/AG 17) | Human Chondrocytes | Transiently co-transfected with MMP promoter-reporter and PYK2 constructs. | Inhibited FN-f stimulation of MMP-13 synthesis and promoter activity via a PYK2-dependent pathway. | nih.gov |

| Other Tyrphostins (AG18, AG34, AG82) | NIH/3T3 | Transfected with the c-src/F527 gene to elevate kinase activity. | Tyrphostins diminished tyrosine phosphorylation of several key proteins. | nih.gov |

| Tyrphostin AG1478 | HEK-293 | Transiently transfected with TRPM6 channel. | Prevented the EGF-stimulatory effect on TRPM6 current, confirming EGFR specificity. | nih.gov |

Gene Silencing Techniques in Pathway Analysis

For instance, a study investigating the signaling pathway of estradiol-17β-D-glucuronide (E17G) in rat hepatocytes employed both a tyrphostin inhibitor (AG1024) and siRNA-mediated gene silencing to probe the role of the insulin-like growth factor 1 receptor (IGF-1R). nih.gov Researchers observed that knocking down IGF-1R expression using a specific siRNA strongly prevented the pathological effects of E17G. nih.gov This phenotype was mirrored by the application of the tyrphostin, which inhibits the IGF-1R kinase. nih.gov Crucially, the protective effects of the siRNA knockdown and the tyrphostin inhibitor were not additive, strongly suggesting they act on the same target within the same pathway. nih.gov This type of experiment demonstrates the utility of gene silencing to confirm the mechanism of action of a kinase inhibitor. While this particular study did not use this compound, it exemplifies the robust methodology of combining gene silencing with tyrphostin treatment to rigorously validate a drug's target and its role in a specific biological process.

Vii. Future Directions and Emerging Research Avenues for Tyrphostin C15

Exploration of Novel Biological Targets for Tyrphostin C15

While this compound is a known selective and competitive inhibitor of ErbB2 tyrosine phosphorylation, the broader tyrphostin family exhibits activity against a wide range of biological targets, suggesting that C15 itself may have yet-undiscovered molecular interactions. targetmol.com The exploration for novel targets is a key area of future research, driven by findings from structurally related compounds.

Recent studies have successfully identified other tyrphostins as potent inhibitors of human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes which are involved in inflammation and cancer. nih.gov For example, a screen of 22 commercially available tyrphostins identified several members, such as AG556 and tyrphostin A9, as effective 5-LO inhibitors. nih.gov This indicates that enzymes outside of the tyrosine kinase family are viable targets for compounds with a tyrphostin scaffold.

Furthermore, research into infectious diseases has revealed new potential applications. In the fight against tuberculosis, analogues of Tyrphostin AG538 were developed to inhibit the Mycobacterium tuberculosis (Mtb) Pup proteasome system, a pathway unique to these bacteria and thus an attractive drug target. nih.gov In another example, Tyrphostin A9 was identified in a high-throughput screen as having synergistic activity with the antimalarial drug artesunate (B1665782) against Plasmodium falciparum, the parasite responsible for malaria. nih.gov These discoveries underscore the principle that the tyrphostin chemical structure is a versatile scaffold that can be adapted to interact with diverse protein targets, opening the possibility that this compound may possess activity against similar or entirely new targets relevant to a range of diseases.

Development of Multi-Targeting this compound Derivatives

The paradigm in pharmacological research is gradually shifting from a "single target, single molecule" approach to one that embraces multi-target agents. nih.gov Developing derivatives of this compound that can simultaneously modulate multiple biological targets represents a promising strategy for creating more effective therapeutics. The rationale behind multi-target drugs is that they can address the complexity of diseases like cancer, which often involve redundant or interconnected signaling pathways.

The development of tyrphostin analogues for the Mtb Pup proteasome system provides a template for this approach. Researchers synthesized over 25 analogues of the initial hits and found that some of the new compounds could inhibit not only the depupylating protease (Dop) but also the sole Pup ligase (PafA). nih.gov This demonstrates that rational chemical modification of a tyrphostin core can yield derivatives with an expanded or altered target profile.

Applying this strategy to this compound, medicinal chemists could design and synthesize new analogues aimed at inhibiting its primary target, ErbB2, along with other related kinases like EGFR, or even kinases in different families that are involved in synergistic survival pathways. medchemexpress.commedchemexpress.com This could lead to compounds that are more potent, can overcome drug resistance, or have a broader spectrum of activity.

Integration of this compound Research with Systems Biology Approaches